Desmethylflunitrazepam-D4
Overview
Description
. It is a metabolite of flunitrazepam, commonly known by its trade name Rohypnol. This compound is primarily used as a reference material in scientific research and forensic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethylflunitrazepam-D4 involves the chemical modification of flunitrazepam. The process typically includes the removal of a methyl group from the parent compound, flunitrazepam, through a demethylation reaction. This reaction is often carried out using strong bases or reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is conducted using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure the efficient conversion of flunitrazepam to this compound. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and concentration.
Chemical Reactions Analysis
Types of Reactions: Desmethylflunitrazepam-D4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involving this compound typically use nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further research and development applications.
Scientific Research Applications
Desmethylflunitrazepam-D4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of flunitrazepam and its metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of benzodiazepines.
Medicine: Utilized in medical research to study the effects and mechanisms of benzodiazepines on the central nervous system.
Industry: Applied in forensic science for the detection and quantification of benzodiazepines in biological samples.
Mechanism of Action
Desmethylflunitrazepam-D4 is structurally similar to other benzodiazepines such as flunitrazepam, diazepam, and alprazolam. it is unique in its role as a metabolite and its use as a reference material in scientific research. Unlike its parent compound, flunitrazepam, this compound does not have significant clinical use but is valuable in analytical and forensic applications.
Comparison with Similar Compounds
Flunitrazepam
Diazepam
Alprazolam
Lorazepam
Clonazepam
Properties
IUPAC Name |
7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGIGRDYBQPXKQ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345016 | |
Record name | N-Desmethylflunitrazepam-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1397234-19-3 | |
Record name | N-Desmethylflunitrazepam-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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